molecular formula C19H23NO5S2 B296493 Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B296493
M. Wt: 409.5 g/mol
InChI Key: CUCXXQNXYKFKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as ETS-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it a promising candidate for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate inhibits the activity of GSK-3β by binding to the enzyme's ATP-binding site. This binding prevents the enzyme from phosphorylating its substrates, thereby inhibiting its activity. The inhibition of GSK-3β by Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have various effects on cellular processes, including the regulation of glucose metabolism, cell proliferation, and differentiation.
Biochemical and Physiological Effects
Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. Inhibition of GSK-3β by Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells. This effect may have potential therapeutic applications in the treatment of diabetes. Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. Additionally, Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to be stable in various biological fluids, including plasma and cerebrospinal fluid. However, one limitation of Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of research is the development of more potent and selective inhibitors of GSK-3β based on the structure of Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Additionally, Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has the potential to be used as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and cancer. Therefore, future research should focus on the preclinical and clinical development of Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a therapeutic agent. Finally, the mechanism of action of Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate on GSK-3β is not fully understood, and future research should focus on elucidating the molecular mechanisms underlying its inhibitory effects.

Synthesis Methods

Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-ethoxyphenylsulfonyl chloride with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The resulting product is then treated with ethyl alcohol and a base to form Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The synthesis method of Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of its mechanism of action. Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit the activity of a specific enzyme called glycogen synthase kinase 3 beta (GSK-3β). This enzyme is involved in various cellular processes, including the regulation of glucose metabolism, cell proliferation, and differentiation. Inhibition of GSK-3β has been linked to various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Therefore, Ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has the potential to be used as a therapeutic agent for these diseases.

properties

Molecular Formula

C19H23NO5S2

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-[(4-ethoxyphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H23NO5S2/c1-3-24-13-9-11-14(12-10-13)27(22,23)20-18-17(19(21)25-4-2)15-7-5-6-8-16(15)26-18/h9-12,20H,3-8H2,1-2H3

InChI Key

CUCXXQNXYKFKNL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC

Origin of Product

United States

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